
Amfecloral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Amfecloral is synthesized from d-amphetamine and chloral hydrate . The synthetic route involves the reaction of d-amphetamine with chloral hydrate under controlled conditions to form the desired compound. The reaction conditions typically include maintaining a specific temperature and pH to ensure the successful formation of this compound .
Industrial production methods for this compound are not extensively documented due to its limited use and market availability. the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Amfecloral undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Amfecloral serves as a model compound for studying the reactivity and behavior of phenethylamine and amphetamine derivatives.
Biology: Research on this compound’s metabolic pathways provides insights into the metabolism of related compounds.
Medicine: Although no longer marketed, this compound’s historical use as an appetite suppressant has contributed to the understanding of anorectic drugs.
Industry: This compound’s synthesis and reactions are of interest in the pharmaceutical industry for developing new compounds with similar structures and effects
Mechanism of Action
Amfecloral acts as a prodrug, splitting to form amphetamine and chloral hydrate . Amphetamine is a psychostimulant that enhances the activity of the central nervous system, while chloral hydrate is a sedative/hypnotic drug. The combination of these metabolites results in a unique pharmacological profile where the stimulant effects of amphetamine are counteracted by the sedative effects of chloral hydrate .
Comparison with Similar Compounds
Amfecloral is similar to other compounds in the phenethylamine and amphetamine classes, such as:
Amphetamine: A potent central nervous system stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.
Clobenzorex: A stimulant drug that acts as a prodrug for amphetamine.
Amfetaminil: Another stimulant drug with a similar mechanism of action.
What sets this compound apart is its unique combination of amphetamine and chloral hydrate metabolites, resulting in a balanced effect of stimulation and sedation .
Properties
CAS No. |
5581-35-1 |
|---|---|
Molecular Formula |
C11H12Cl3N |
Molecular Weight |
264.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine |
InChI |
InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
VBZDETYCYXPOAK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |
Key on ui other cas no. |
25394-63-2 71528-69-3 5581-35-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide](/img/structure/B1194120.png)
![6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)
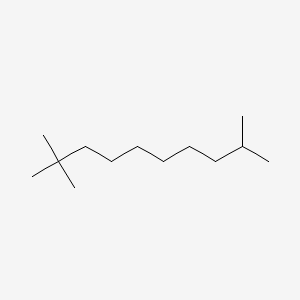
![(9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B1194125.png)
![17-(3-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194126.png)
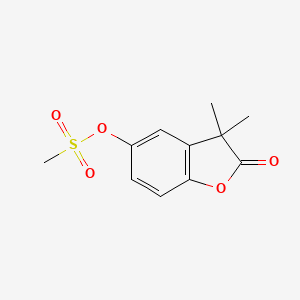


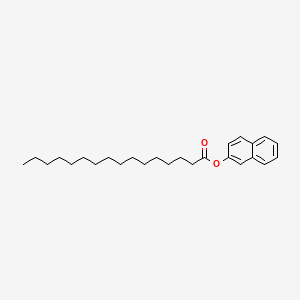
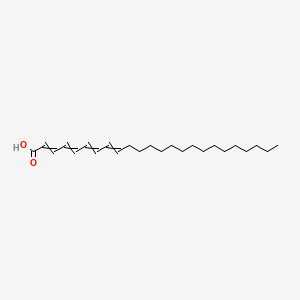
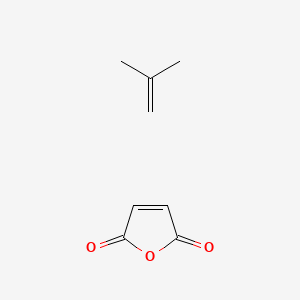
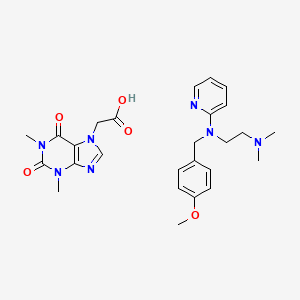
![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
